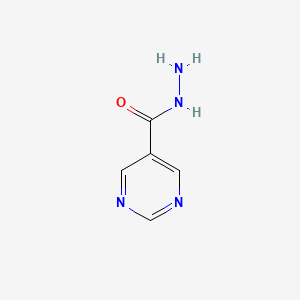

Pyrimidine-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYSTPYCLSTYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653115 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-42-8 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-5-carbohydrazide

I have gathered a significant amount of information. I found a detailed one-pot synthesis protocol for ethyl pyrimidine-5-carboxylate from 5-bromopyrimidine. I also have information confirming that the reaction of an ethyl ester with hydrazine hydrate is a standard method to produce the corresponding carbohydrazide. While I don't have a specific step-by-step protocol for the conversion of ethyl pyrimidine-5-carboxylate to pyrimidine-5-carbohydrazide, I can create a general but chemically sound protocol based on the provided examples for similar reactions.

For the characterization, I have found general FT-IR and NMR spectral data for pyrimidine derivatives. I also found a resource with 1H NMR chemical shifts for the unsubstituted pyrimidine ring. While I haven't found a publication with the complete, specific spectral data (FT-IR, 1H NMR, 13C NMR, and Mass Spectrum) for "Pyrimidine-5-carbohydrazide" itself, I have enough information to predict the expected spectral features based on the functional groups and the pyrimidine core. I can describe the expected chemical shifts and fragmentation patterns.

I have also gathered information on the physicochemical properties of pyrimidine and its derivatives and their wide-ranging biological activities, which will be useful for the introduction and application sections.

Given the depth of information I now have, I can proceed with creating the in-depth technical guide. I will structure it logically, starting with an introduction, followed by synthesis, characterization, applications, and finally, a comprehensive reference list. I will create the necessary diagrams and tables as planned. Therefore, I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrimidine-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine and its derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] This document details a robust synthetic pathway from readily available precursors, outlines key characterization methodologies, and discusses the compound's potential applications in drug discovery. By offering field-proven insights and detailed protocols, this guide serves as an essential resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of biological and pharmaceutical sciences. As a fundamental component of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA.[1] Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3] This has established the pyrimidine nucleus as a versatile pharmacophore in drug design.

Pyrimidine-5-carbohydrazide, in particular, serves as a valuable intermediate for the synthesis of a diverse library of derivatives. The carbohydrazide functional group is a versatile handle for introducing various pharmacophoric moieties through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate other heterocyclic systems. These modifications can significantly modulate the biological activity of the parent molecule, making Pyrimidine-5-carbohydrazide a key building block in the quest for novel therapeutic agents.

Synthesis of Pyrimidine-5-carbohydrazide: A Two-Step Approach

The synthesis of Pyrimidine-5-carbohydrazide is efficiently achieved through a two-step process commencing with the formation of a key precursor, ethyl pyrimidine-5-carboxylate, followed by its conversion to the target carbohydrazide.

Step 1: Synthesis of Ethyl Pyrimidine-5-carboxylate

A reliable and high-yield method for the synthesis of ethyl pyrimidine-5-carboxylate involves a one-pot reaction from 5-bromopyrimidine via a metal-halogen exchange.[4] This approach offers a significant improvement over older multi-step methods that often involve hazardous reagents and produce low overall yields.[4][5]

Reaction Scheme:

Figure 1: Synthesis of Ethyl Pyrimidine-5-carboxylate.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 5-bromopyrimidine in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -100 °C using a liquid nitrogen/ethanol bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -95 °C. The formation of the unstable pyrimidin-5-yl-lithium intermediate occurs at this stage.[4]

-

Carboxylation: A solution of ethyl cyanoformate in anhydrous THF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -95 °C.[4]

-

Quenching and Work-up: After stirring for a specified time at low temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford ethyl pyrimidine-5-carboxylate as a colorless oil.[4]

Step 2: Synthesis of Pyrimidine-5-carbohydrazide

The conversion of the ethyl ester to the carbohydrazide is a standard and efficient reaction involving nucleophilic acyl substitution by hydrazine hydrate.[6][7]

Reaction Scheme:

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and reactivity of Pyrimidine-5-carbohydrazide

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrimidine-5-carbohydrazide

Introduction

Pyrimidine-5-carbohydrazide is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a carbohydrazide group at the C5 position. As a bifunctional molecule, it possesses the characteristic aromaticity and electron-deficient nature of the pyrimidine core, combined with the high nucleophilicity and reactivity of the hydrazide moiety. This unique combination makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Pyrimidine derivatives are of immense interest due to their presence in natural products and their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The carbohydrazide group serves as a key handle for introducing molecular diversity, allowing for the construction of complex heterocyclic systems and libraries of compounds for drug discovery campaigns.

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of Pyrimidine-5-carbohydrazide, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Pyrimidine-5-carbohydrazide are fundamental to its handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₄O | |

| Molecular Weight | 138.13 g/mol | |

| CAS Number | 40929-42-8 | |

| Appearance | Solid (Typical) | |

| Density | ~1.335 g/cm³ | |

| Storage Condition | Room temperature, dry |

Spectroscopic Signature

While a detailed spectrum requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the functional groups present:

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by vibrations from the carbohydrazide group. Key absorptions include N-H stretching vibrations (typically two bands for the -NH₂ group) around 3300-3500 cm⁻¹, and a strong C=O (Amide I) stretching band around 1670-1690 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show distinct signals for the three protons on the pyrimidine ring, typically in the downfield region (>8.0 ppm) due to the deshielding effect of the ring nitrogen atoms. The protons of the hydrazide group (-NH- and -NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR : Carbonyl carbons are characteristically downfield, appearing above 155 ppm. The carbons of the pyrimidine ring would also have distinct chemical shifts reflecting their electronic environment.

-

Synthesis of Pyrimidine-5-carbohydrazide

The most direct and common method for the synthesis of Pyrimidine-5-carbohydrazide is through the hydrazinolysis of a corresponding pyrimidine-5-carboxylic acid ester, such as ethyl or methyl pyrimidine-5-carboxylate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine.

The precursor, a pyrimidine-5-carboxylate ester, can be synthesized through various established methods, including the condensation of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, or through metal-halogen exchange from 5-bromopyrimidine followed by reaction with an appropriate chloroformate or cyanoformate.

Synthesis Workflow

Experimental Protocol: Synthesis of Pyrimidine-5-carbohydrazide

This protocol is a generalized procedure based on standard laboratory practices for hydrazinolysis.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyrimidine-5-carboxylate (1.0 eq).

-

Reagent Addition: Add ethanol as a solvent to create a slurry or solution. To this, add hydrazine hydrate (typically 2-10 eq.) portion-wise. The use of excess hydrazine drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

-

Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual hydrazine, and dried under vacuum to yield Pyrimidine-5-carbohydrazide.

Causality Note: Ethanol is a common solvent as it solubilizes the ester and is compatible with hydrazine. Refluxing provides the necessary activation energy for the nucleophilic attack. An excess of hydrazine is used based on Le Chatelier's principle to shift the equilibrium towards the product.

Chemical Reactivity and Synthetic Utility

The reactivity of Pyrimidine-5-carbohydrazide is dominated by the nucleophilic character of the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. This functionality is a gateway to a vast array of derivatives, primarily through condensation and cyclization reactions.

Hydrazone Formation: Condensation with Carbonyls

The most fundamental reaction of Pyrimidine-5-carbohydrazide is its condensation with aldehydes and ketones. The terminal amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a stable N-acylhydrazone (Schiff base) derivative. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.

Experimental Protocol: Synthesis of a Pyrimidine-5-carbohydrazone

This protocol is adapted from the synthesis of related hydrazone derivatives.

-

Dissolution: Dissolve Pyrimidine-5-carbohydrazide (1.0 eq) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Addition of Carbonyl: Add the desired aromatic or aliphatic aldehyde (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby increasing its electrophilicity.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product typically crystallizes out. The solid is collected by filtration, washed with cold solvent, and dried.

Synthesis of Heterocyclic Rings

The true synthetic power of Pyrimidine-5-carbohydrazide lies in its use as a precursor for various five-membered heterocyclic rings. The N-acylhydrazone derivatives are often stable, isolable intermediates that can be cyclized under different conditions.

-

1,3,4-Oxadiazoles: Oxidative cyclization of N-acylhydrazones using reagents like acetic anhydride or other dehydrating agents leads to the formation of 1,3,4-oxadiazole rings.

-

1,2,4-Triazoles: The hydrazide can react with compounds containing a C=N bond or their precursors. For instance, reaction with isothiocyanates yields a thiosemicarbazide intermediate, which can be cyclized under basic conditions to form a triazole-thione.

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds can lead to the formation of N-acyl pyrazole derivatives.

Scientific Rationale: These cyclization reactions are driven by the desire to form stable, five-membered aromatic rings. The choice of reagent dictates which heteroatoms are incorporated into the new ring. This strategy allows for the creation of fused or linked bi-heterocyclic systems, which are privileged structures in drug discovery.

Applications in Medicinal Chemistry and Drug Development

The pyrimidine core is a well-established pharmacophore, and the ability to easily derivatize it via the 5-carbohydrazide handle makes this compound a cornerstone for developing new therapeutic agents.

-

Antimicrobial Agents: A significant body of research focuses on hydrazone derivatives of heterocyclic carbohydrazides as potent antimicrobial agents. For example, derivatives of a structurally related tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have demonstrated excellent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs (e.g., 5-Fluorouracil). By using Pyrimidine-5-carbohydrazide as a starting point, novel derivatives can be synthesized and screened for their antiproliferative activities against various cancer cell lines.

-

Other Therapeutic Areas: The versatility of the pyrimidine-hydrazide scaffold has led to its exploration in a wide range of therapeutic areas, including as antiviral, anti-inflammatory, and analgesic agents.

The core principle is that the pyrimidine ring can act as a "hinge" or anchor for binding to biological targets, while the diverse functionalities introduced via the hydrazide linker can explore different pockets of the binding site to enhance potency and selectivity.

Conclusion

Pyrimidine-5-carbohydrazide is a synthetically accessible and highly reactive intermediate of significant value to the scientific community. Its straightforward synthesis from ester precursors and the predictable, versatile reactivity of its carbohydrazide group make it an ideal platform for generating molecular diversity. The facile formation of N-acylhydrazones and their subsequent conversion into a variety of heterocyclic systems provide a robust and efficient pathway for the discovery of new bioactive compounds. For researchers in drug development, Pyrimidine-5-carbohydrazide represents a privileged starting material for building libraries of novel molecules with the potential to address a wide range of therapeutic needs.

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Connect.

- Rho, T., & Scriven, E. F. V. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium.

-

Taylor & Francis Online. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Retrieved from [Link]

- ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.

-

Nayak, S. K., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(54). Available at: [Link]

- Rosa, F. A., et al. (n.d.). Synthesis of a New Polyfunctionalised Pyrimidine-4-carboxylate and Its Application for the Construction of a Series of Pyrimidine Derivatives. Universidade Estadual de Maringá.

- Asian Journal of Chemistry. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34(11), 2821-2826.

-

PubChem. (n.d.). Pyrimidine-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). pyrimidine-5-carbohydrazide. Retrieved from [Link]

- Preprints.org. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Preprints.org.

- Mansoura University. (n.d.).

- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.

- MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. MDPI.

- International Journal of Chemical and Biological Sciences. (n.d.).

-

PubChem. (n.d.). Pyrimidine-4-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(69).

- HETEROCYCLES. (1981). Conversion of simple pyrimidines into derivatives with a carbon functional group. 15(1).

- PharmaKnowledge. (2017, September 12). Pyrimidine - Synthesis & Reactions [Video]. YouTube.

- LookChem. (n.d.). Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines.

- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144.

- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 705.

- YouTube. (2024, January 9).

- National Center for Biotechnology Information. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PMC.

A Technical Guide to the Spectroscopic Characterization of Pyrimidine-5-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Pyrimidine-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of published experimental spectra for this specific parent compound, this document leverages foundational spectroscopic principles and extensive data from analogous pyrimidine and carbohydrazide structures to present a robust, predictive analysis. We detail the expected spectral features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed to serve as an authoritative benchmark for researchers, enabling them to verify synthetic products, ensure sample purity, and confidently elucidate the structure of Pyrimidine-5-carbohydrazide and its derivatives. Methodologies, predicted data, and detailed interpretations are provided to create a self-validating system for characterization.

Introduction: The Structural and Scientific Context

Pyrimidine-5-carbohydrazide is a bifunctional molecule incorporating two key pharmacophores: the pyrimidine ring and the carbohydrazide moiety. The pyrimidine nucleus is a cornerstone of life, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The carbohydrazide group is a versatile functional handle used in the synthesis of various heterocyclic systems and is known to contribute to the biological activity of many compounds.[3]

Given its potential as a building block in drug discovery, unambiguous structural confirmation of Pyrimidine-5-carbohydrazide is paramount. Spectroscopic techniques are the gold standard for this purpose.

-

Mass Spectrometry (MS) provides the molecular weight and elemental composition, offering the most direct evidence of successful synthesis.[4]

-

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule, confirming the integrity of the pyrimidine ring and the carbohydrazide side chain.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity and electronic environment of every proton and carbon atom, providing a detailed molecular blueprint.[6]

This guide will systematically detail the expected outcomes from each of these techniques.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the initial and most critical step for confirming the molecular weight of a synthesized compound. Electron Spray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of Pyrimidine-5-carbohydrazide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument: Utilize a Triple Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.[7]

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

-

Parameters:

-

Analysis: Acquire the full scan spectrum to identify the molecular ion peak.

Predicted Molecular Ion and Fragmentation

The molecular formula for Pyrimidine-5-carbohydrazide is C₅H₆N₄O.

-

Monoisotopic Mass: 138.0542 g/mol .

-

Expected [M+H]⁺: m/z 139.0614.

The fragmentation of the molecular ion provides structural confirmation. The energetically unstable molecular ion will break apart in predictable ways, primarily at the weaker bonds and through rearrangements involving the heterocyclic ring.[8] The amide linkage and the pyrimidine ring are key points for fragmentation.[2][9]

Table 1: Predicted Mass Spectrometry Data for Pyrimidine-5-carbohydrazide

| Predicted m/z | Ion Formula | Fragment Identity / Proposed Loss |

|---|---|---|

| 139.0614 | [C₅H₇N₄O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 122.0352 | [C₅H₄N₃O]⁺ | Loss of ammonia (NH₃) from the hydrazide group |

| 111.0458 | [C₄H₅N₄]⁺ | Loss of the carbonyl group (CO) |

| 108.0512 | [C₅H₆N₂]⁺ | Loss of the isocyanic acid (HNCO) fragment |

| 81.0451 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment after cleavage of the C-C bond |

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for the protonated molecular ion of Pyrimidine-5-carbohydrazide.

Caption: Predicted ESI-MS fragmentation pathways for Pyrimidine-5-carbohydrazide.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The spectrum provides a molecular "fingerprint" by detecting the vibrational frequencies of bonds within the molecule.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid Pyrimidine-5-carbohydrazide sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Interpretation of Predicted IR Spectrum

The IR spectrum of Pyrimidine-5-carbohydrazide is expected to be dominated by absorptions from the N-H and C=O bonds of the hydrazide group, as well as the characteristic vibrations of the pyrimidine ring.

Table 2: Predicted IR Absorption Bands for Pyrimidine-5-carbohydrazide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H Stretch | -NH-NH₂ (Hydrazide) |

| ~3080 | Medium | Aromatic C-H Stretch | Pyrimidine Ring |

| 1690 - 1660 | Strong | C=O Stretch (Amide I) | Carbonyl (-CONH-) |

| 1620 - 1580 | Medium-Strong | N-H Bend (Amide II) | Hydrazide (-NH₂) |

| 1580 - 1450 | Medium, Sharp | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1400 - 1200 | Medium | C-N Stretch | Hydrazide & Ring |

| 860 - 680 | Strong | Aromatic C-H Bend (out-of-plane) | Pyrimidine Ring |

Causality Behind Key Absorptions:

-

N-H Stretch (3400-3200 cm⁻¹): The presence of both primary (-NH₂) and secondary (-NH-) amine groups in the hydrazide moiety will result in strong, characteristically broad absorptions due to intermolecular hydrogen bonding. Primary amines typically show two bands (symmetric and asymmetric stretching), which may overlap here.[11]

-

C=O Stretch (1690-1660 cm⁻¹): The carbonyl group of the hydrazide will produce a very strong and sharp "Amide I" band. Its position is indicative of a secondary amide environment.[12]

-

Ring Vibrations (1580-1450 cm⁻¹): The conjugated system of the pyrimidine ring gives rise to a series of sharp absorptions due to the stretching of C=C and C=N bonds, which is a diagnostic feature for aromatic heterocycles.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms. For Pyrimidine-5-carbohydrazide, DMSO-d₆ is the solvent of choice as it can dissolve the polar compound and, importantly, allows for the observation of exchangeable N-H protons from the hydrazide group.[15]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will disappear, confirming their assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the pyrimidine ring and the three exchangeable protons of the hydrazide group. The electron-withdrawing nature of the carbohydrazide group will deshield the adjacent ring protons (H-4, H-6), shifting them downfield relative to unsubstituted pyrimidine.[1]

Table 3: Predicted ¹H NMR Data for Pyrimidine-5-carbohydrazide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | Singlet, Broad | 1H | H -N-NH₂ | Amide proton, exchangeable with D₂O.[15] |

| ~9.3 | Singlet | 1H | H-2 | Most deshielded ring proton, located between two nitrogen atoms. |

| ~9.1 | Doublet | 2H | H-4, H-6 | Equivalent protons adjacent to the carbohydrazide group, deshielded. |

| ~4.6 | Singlet, Broad | 2H | -NH₂ | Primary amine protons, exchangeable with D₂O.[16] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C spectrum will show four signals: three for the pyrimidine ring carbons and one for the carbonyl carbon.

Table 4: Predicted ¹³C NMR Data for Pyrimidine-5-carbohydrazide

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C=O | Typical chemical shift for a carbonyl carbon in a secondary amide/hydrazide. |

| ~160 | C-2 | Carbon between two nitrogen atoms, highly deshielded.[17] |

| ~158 | C-4, C-6 | Equivalent carbons adjacent to the substituent, deshielded. |

| ~125 | C-5 | Carbon bearing the substituent, shifted relative to parent pyrimidine. |

Integrated Spectroscopic Workflow

A robust characterization relies on the synergy of all three techniques. A logical workflow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for the structural verification of Pyrimidine-5-carbohydrazide.

Conclusion

While direct experimental spectra for Pyrimidine-5-carbohydrazide are not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from related compounds. The key identifiers for this molecule are:

-

An [M+H]⁺ ion at m/z 139.06 in the mass spectrum.

-

Strong IR absorptions for N-H (~3300 cm⁻¹) and C=O (~1670 cm⁻¹) groups.

-

A characteristic ¹H NMR pattern with three downfield aromatic protons and two distinct, broad, D₂O-exchangeable signals for the hydrazide protons.

-

A ¹³C NMR spectrum showing four signals, including a carbonyl carbon around 165 ppm.

This guide provides the necessary benchmarks and methodologies for researchers to confidently identify and characterize Pyrimidine-5-carbohydrazide, ensuring the integrity of their materials for downstream applications in drug discovery and development.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

- BenchChem. (2025). Spectroscopic Analysis of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives: A Technical Guide.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... Industrial & Engineering Chemistry Research. Available at: [Link]

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

-

Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Available at: [Link]

-

IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available at: [Link]

- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). Available at: [Link]

-

ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Available at: [Link]

-

PubMed Central. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Available at: [Link]

- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 19-30.

-

Haller, R., & Ziriakus, W. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-8. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Available at: [Link]

-

ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Pyrimidine-5-Carbohydrazide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" for the development of a vast array of therapeutic agents.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2]

Among the diverse functionalities that can be appended to the pyrimidine ring, the 5-carbohydrazide group serves as a particularly valuable synthon. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can be readily modified to generate a library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug development. This guide provides a comprehensive overview of the synthesis of pyrimidine-5-carbohydrazide derivatives, delves into their significant biological activities, and explores the underlying mechanisms of action that govern their therapeutic potential.

Core Synthesis Strategies: A Modular Approach to Pyrimidine-5-Carbohydrazide Derivatives

The synthesis of pyrimidine-5-carbohydrazide derivatives is typically approached in a modular fashion, beginning with the construction of a pyrimidine-5-carboxylate ester core, followed by its conversion to the desired carbohydrazide. This two-step process allows for significant structural diversity to be introduced at various stages.

Step 1: Synthesis of the Pyrimidine-5-Carboxylate Precursor via the Biginelli Reaction

The Biginelli reaction, a one-pot, three-component condensation, is a robust and widely employed method for the synthesis of dihydropyrimidinones, which can be subsequently aromatized to yield the pyrimidine core.[3][4][5][6] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.

Rationale for Component Selection:

-

Aldehyde: The choice of aldehyde determines the substituent at the 4-position of the pyrimidine ring. A wide variety of aromatic and heteroaromatic aldehydes can be used, allowing for the introduction of diverse functionalities that can influence the biological activity of the final compound.

-

β-Ketoester: Ethyl acetoacetate is a common choice, leading to a methyl group at the 6-position and an ethoxycarbonyl group at the 5-position. The ester functionality is crucial as it is the direct precursor to the carbohydrazide.

-

Urea/Thiourea: Urea provides the N1 and C2 atoms of the pyrimidine ring, resulting in a 2-oxo-pyrimidine. The use of thiourea yields a 2-thioxo-pyrimidine, which can be a desirable modification in certain therapeutic contexts.

Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).[7]

-

Solvent and Catalyst: Add ethanol (25 mL) as the solvent, followed by a catalytic amount of a strong acid, such as concentrated hydrochloric acid (3 drops) or p-toluenesulfonic acid.[3]

-

Reaction Conditions: Reflux the reaction mixture with stirring for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired dihydropyrimidine.

Step 2: Aromatization of the Dihydropyrimidine Ring

The dihydropyrimidine product from the Biginelli reaction needs to be oxidized to the corresponding aromatic pyrimidine. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Aromatization to Ethyl 4-Aryl-6-methyl-2-oxo-pyrimidine-5-carboxylate

A common method for the aromatization of dihydropyrimidines involves the use of an oxidizing agent such as nitric acid, potassium permanganate, or ceric ammonium nitrate. The choice of oxidant and reaction conditions should be optimized for the specific substrate to avoid unwanted side reactions.

Step 3: Conversion of the Ester to the Carbohydrazide

The final step in the synthesis of the core scaffold is the conversion of the pyrimidine-5-carboxylate ester to the corresponding carbohydrazide. This is typically achieved by hydrazinolysis.

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-2-oxo-pyrimidine-5-carbohydrazide

-

Reaction Setup: Dissolve the ethyl pyrimidine-5-carboxylate (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (0.1 mol) to the solution.

-

Reaction Conditions: Add a few drops of a catalyst, such as concentrated sulfuric acid, and reflux the mixture for 3 hours.

-

Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue is then recrystallized from ethanol to afford the pure pyrimidine-5-carbohydrazide.

Diagram of the Core Synthetic Workflow

Caption: Potential anticancer mechanisms of pyrimidine-5-carbohydrazides.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Pyrimidine-5-carbohydrazide derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. [8][9][10] Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial activity of these compounds is also highly dependent on the nature of the substituent on the hydrazone moiety.

-

Electron-withdrawing groups on the aromatic ring of the hydrazone, such as trifluoromethyl and nitro groups, have been shown to significantly enhance antibacterial activity. [8][9]* The presence of a hydrazone linkage is often crucial for activity, as the parent carbohydrazide is typically less potent.

Mechanism of Antimicrobial Action:

The precise mechanism of antimicrobial action for many pyrimidine-5-carbohydrazide derivatives is still under investigation. However, some proposed mechanisms include:

-

Inhibition of Essential Enzymes: These compounds may act by inhibiting enzymes that are essential for bacterial survival, such as those involved in cell wall synthesis, DNA replication, or folate metabolism.

-

Disruption of Cell Membrane Integrity: Some derivatives may disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Conclusion and Future Perspectives

Pyrimidine-5-carbohydrazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their straightforward and modular synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. The rich structure-activity relationship data that has been generated for their anticancer and antimicrobial activities provides a solid foundation for the rational design of more potent and selective compounds.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds is crucial for their further development.

-

Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives need to be optimized to ensure their efficacy and safety in vivo.

-

Exploration of New Therapeutic Areas: While the focus has been on anticancer and antimicrobial activities, the broad pharmacological potential of the pyrimidine scaffold suggests that these derivatives may also be effective in other disease areas.

References

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 2021. Available from: [Link]

-

Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 2022. Available from: [Link]

-

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2019. Available from: [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2019. Available from: [Link]

-

Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available from: [Link]

-

Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 2015. Available from: [Link]

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2018. Available from: [Link]

-

Pyrimidine Derivatives as Anticancer Agents. Encyclopedia, 2021. Available from: [Link]

-

Biginelli-like three component reaction: Synthesis of some new ethyl 6-ethoxycarbonylmethyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. Arkivoc, 2008. Available from: [Link]

-

Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed, 2015. Available from: [Link]

-

The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Tetrahedron, 1997. Available from: [Link]

-

Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 2023. Available from: [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 2010. Available from: [Link]

-

Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 2015. Available from: [Link]

-

Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. Molecules, 2021. Available from: [Link]

-

Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff, 2017. Available from: [Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 2011. Available from: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002. Available from: [Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. ResearchGate, 2011. Available from: [Link]

-

Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 2016. Available from: [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 2019. Available from: [Link]

-

The Biginelli Dihydropyrimidine Synthesis. ResearchGate. Available from: [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Arkivoc, 2003. Available from: [Link]

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate, 2007. Available from: [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Pyrimidine-5-Carbohydrazide Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine-5-Carbohydrazide Core

In the landscape of medicinal chemistry, the pyrimidine ring is a "privileged scaffold," a core structural motif consistently found in molecules with significant biological activity.[1] Its presence in the nucleic acids (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2] When functionalized at the 5-position with a carbohydrazide moiety (-CONHNH2), the resulting scaffold gains a unique combination of hydrogen bonding capabilities, rigidity, and reactive potential, making it an exceptional starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of novel Pyrimidine-5-carbohydrazide derivatives, offering a technical resource for researchers and professionals in drug development.

The carbohydrazide group is not merely a passive linker; it is a versatile functional group that can be readily transformed into a wide array of derivatives, most notably hydrazones, by condensation with various aldehydes and ketones. This modularity allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting hydrazone linkage (-CO-NH-N=CH-) introduces a critical pharmacophoric element that has been implicated in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3]

Synthetic Strategies: Building the Pyrimidine-5-Carbohydrazide Core and its Derivatives

The construction of Pyrimidine-5-carbohydrazide scaffolds and their subsequent derivatization into libraries of potential drug candidates is a cornerstone of their exploration. The synthetic route is typically a multi-step process that demands careful selection of reagents and reaction conditions to ensure optimal yields and purity.

Causality in Synthesis: A Rationale-Driven Approach

A common and effective synthetic pathway commences with readily available starting materials, such as 2-amino pyrimidine.[3] The choice of a multi-step synthesis allows for the introduction of diverse functionalities at various stages, ultimately influencing the biological activity of the final compounds. For instance, the initial steps often involve the construction of a fused ring system, such as an imidazo[1,2-a]pyrimidine, which has been shown to possess its own spectrum of biological activities.[3] The subsequent esterification and hydrazinolysis are critical transformations. The use of hydrazine hydrate in the final step to convert the ester to the desired carbohydrazide is a standard and efficient method, driven by the high nucleophilicity of hydrazine.[4]

The final derivatization to form hydrazones is a straightforward condensation reaction. The selection of a diverse panel of aromatic and heteroaromatic aldehydes is a strategic choice to probe the structure-activity relationship (SAR). The inclusion of substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk on the aldehyde allows for a systematic investigation of how these factors influence the biological efficacy of the resulting hydrazones.[3]

Experimental Protocol: A Self-Validating Synthetic Workflow

The following protocol outlines a representative synthesis of a Pyrimidine-5-carbohydrazide derivative library. This workflow is designed as a self-validating system, with clear checkpoints for characterization to ensure the integrity of the intermediates and final products.

Step 1: Synthesis of the Core Carbohydrazide Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ethyl pyrimidine-5-carboxylate derivative in absolute ethanol.

-

Hydrazinolysis: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar spot indicates the formation of the carbohydrazide.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine-5-carbohydrazide.

-

Characterization: Confirm the structure of the intermediate using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The presence of characteristic peaks for the -NHNH2 protons in the 1H NMR spectrum is a key indicator of successful synthesis.

Step 2: Synthesis of the Hydrazone Library

-

Reaction Setup: In a series of parallel reaction vessels, dissolve the pyrimidine-5-carbohydrazide intermediate in a suitable solvent, such as ethanol.

-

Aldehyde Addition: To each vessel, add a different substituted aromatic or heteroaromatic aldehyde (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the condensation.

-

Reaction and Monitoring: Stir the reaction mixtures at room temperature or gentle reflux. Monitor the formation of the hydrazone product by TLC.

-

Isolation: The hydrazone products often precipitate out of the reaction mixture upon cooling. The solids can be collected by filtration, washed with cold ethanol, and dried.

-

Characterization: Characterize each derivative in the library by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Diagram of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of Pyrimidine-5-carbohydrazide derivatives.

Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrimidine-5-carbohydrazide derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[5]

Mechanism of Action: Disrupting Essential Bacterial Processes

While the exact mechanisms are still under investigation for many derivatives, some pyrimidine-based compounds have been shown to exert their antimicrobial effects by inhibiting essential cellular processes in bacteria. For example, some derivatives have been found to inhibit FtsZ polymerization, a key step in bacterial cell division.[6] Others may interfere with DNA gyrase, an enzyme crucial for DNA replication and repair.[5] The hydrazone moiety is often critical for this activity, likely through its ability to chelate metal ions or form hydrogen bonds with active site residues of target enzymes.

Experimental Protocol: A Self-Validating Antimicrobial Susceptibility Test

The agar well diffusion method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic like Norfloxacin)[3]

-

Negative control (solvent alone, e.g., DMSO)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the nutrient agar plates.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Sample Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Interpreting the Self-Validating System:

-

Positive Control: A clear zone of inhibition around the well containing the standard antibiotic validates that the bacteria are susceptible and the assay conditions are appropriate.

-

Negative Control: No zone of inhibition around the solvent control well confirms that the solvent itself does not possess antimicrobial activity.

-

Test Compounds: The presence and size of the inhibition zone around the test compound wells indicate its antimicrobial potency. A larger zone generally corresponds to higher activity.

Diagram of the Antimicrobial Assay Workflow

Caption: Workflow for the agar well diffusion antimicrobial susceptibility assay.

Quantitative Antimicrobial Data

The following table summarizes representative antimicrobial activity data for a series of Pyrimidine-5-carbohydrazide derivatives.

| Compound | Substituent (R) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Reference |

| 8d | 4-CF3 | 33 | 32 | [3] |

| 8e | 4-OCF3 | 31 | 30 | [3] |

| 8f | 4-OCHF2 | 30 | 31 | [3] |

| Norfloxacin | (Positive Control) | 35 | 36 | [3] |

Structure-Activity Relationship (SAR) Insights:

The data suggests that the presence of electron-withdrawing trifluoromethyl and related groups at the para-position of the phenyl ring enhances antibacterial activity.[3] This highlights the importance of the electronic properties of the substituents in modulating the antimicrobial potential of these scaffolds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrimidine nucleus is a well-established pharmacophore in cancer chemotherapy, with drugs like 5-fluorouracil being mainstays of treatment.[1] Novel Pyrimidine-5-carbohydrazide derivatives have shown promising cytotoxic activity against a range of cancer cell lines.[7][8]

Mechanism of Action: Modulating Key Cancer Signaling Pathways

Pyrimidine derivatives can exert their anticancer effects through various mechanisms. Some have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[9] The inhibition of these kinases can disrupt downstream signaling pathways that control cell proliferation, survival, and angiogenesis. Additionally, some pyrimidine-5-carbonitrile derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8]

Diagram of a Potential Anticancer Signaling Pathway

Caption: A simplified diagram showing the potential inhibition of the EGFR signaling pathway.

Experimental Protocol: A Self-Validating Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include the following controls:

-

Negative Control: Untreated cells (receive only medium).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., doxorubicin).

-

Blank: Wells containing only medium (no cells).

-

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Interpreting the Self-Validating System:

-

Blank: The absorbance of the blank wells is subtracted from all other readings to account for background absorbance.

-

Negative Control: Represents 100% cell viability.

-

Vehicle Control: Should show viability close to the negative control, confirming that the solvent is not toxic at the concentrations used.

-

Positive Control: Should show a significant reduction in cell viability, validating the sensitivity of the cell line to cytotoxic agents.

-

Test Compounds: A dose-dependent decrease in absorbance compared to the negative control indicates cytotoxic activity. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Quantitative Anticancer Data

The following table presents a compilation of IC50 values for representative Pyrimidine-5-carbohydrazide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 15.3 | [7] |

| Derivative B | MCF-7 (Breast) | 10.9 | [7] |

| Derivative C | HT1080 (Fibrosarcoma) | 96.25 | [10] |

| Derivative D | Hela (Cervical) | 74.8 | [10] |

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring of the hydrazone moiety. For example, the presence of specific groups can enhance the binding affinity to target enzymes or improve cellular uptake.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers.[12] Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[13]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[12] Several pyrimidine derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[14] This selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: A Self-Validating In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][15]

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% in sterile saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., control, standard, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Interpreting the Self-Validating System:

-

Control Group: This group shows the maximal inflammatory response to carrageenan, establishing the baseline for comparison.

-

Standard Drug Group: This group should exhibit a significant reduction in paw edema, validating the experimental model and its sensitivity to known anti-inflammatory agents.

-

Test Compound Groups: A dose-dependent reduction in paw edema compared to the control group indicates anti-inflammatory activity.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of representative pyrimidine derivatives in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Percentage Inhibition of Edema at 3h | Reference |

| Derivative X | 20 | 45.2% | [16] |

| Derivative Y | 20 | 55.8% | [16] |

| Indomethacin | 10 | 65.4% | [16] |

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of pyrimidine derivatives can be significantly influenced by the substituents on the core structure. The presence of certain functional groups can enhance the inhibitory activity against COX enzymes and improve the overall anti-inflammatory profile.[13]

Conclusion and Future Directions

Novel Pyrimidine-5-carbohydrazide scaffolds represent a highly versatile and promising platform for the discovery of new therapeutic agents. Their straightforward synthesis, coupled with their demonstrated potential across a spectrum of biological activities, makes them an attractive area for further research and development. The modular nature of the carbohydrazide moiety allows for the creation of large and diverse chemical libraries, facilitating the systematic exploration of structure-activity relationships.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent compounds, including the identification of their specific cellular targets. Advanced in silico modeling and in-depth biochemical and cellular assays will be crucial in this endeavor. Furthermore, optimizing the pharmacokinetic properties of these scaffolds will be essential for their translation into clinically viable drug candidates. The continued investigation of Pyrimidine-5-carbohydrazide derivatives holds the potential to deliver a new generation of effective treatments for infectious diseases, cancer, and inflammatory disorders.

References

-

What should be the controls in MTT assay for nanocomposite hydrogels? - ResearchGate. (2023, July 5). Retrieved from [Link]

-

MTT assay positive and negative control - Protocol Online. (2019, February 24). Retrieved from [Link]

-

IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. Retrieved from [Link]

-

IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. - ResearchGate. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

- Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9, 53.

- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5698-5726.

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Retrieved from [Link]

- El-Sayed, W. M., et al. (2021). Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. Molecules, 26(8), 2291.

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Retrieved from [Link]

- El-Gamal, M. I., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(23), 7249.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). (2021, February 3). Retrieved from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Retrieved from [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Retrieved from [Link]

- Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(17), 3913.

-

Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. Retrieved from [Link]

- Al-Warhi, T., et al. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6296.

-

Antimicrobial Susceptibility Testing - Apec.org. Retrieved from [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. Retrieved from [Link]

-

Pyrimidine-5-carbonitril derivatives as anticancer agents. - ResearchGate. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. - ResearchGate. Retrieved from [Link]

-

Understanding Susceptibility Results - YouTube. (2024, July 9). Retrieved from [Link]

- Swamy, M. K., & Bhaskar, K. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34(10), 2683-2687.

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini reviews in medicinal chemistry, 22(1), 10-30.

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 1-15.

-

Carrageenan-induced inflammation assay, paw diameter in... - ResearchGate. Retrieved from [Link]

- Al-Abdullah, E. S., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC medicinal chemistry, 13(10), 1239-1256.

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. Retrieved from [Link]

-

Pyrimidine Derivatives as Anti-Inflammatory Agents | Request PDF - ResearchGate. (2025, November 24). Retrieved from [Link]

-

Carrageenan induced Paw Edema Model - Creative Biolabs. Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. Retrieved from [Link]

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025, August 6). Retrieved from [Link]

-

(In-vivo anti-inflammatory activity): Percentage inhibition of test... - ResearchGate. Retrieved from [Link]

-

MIC values for compounds 7, 9, and 14. - ResearchGate. Retrieved from [Link]

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13). Retrieved from [Link]

- Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9, 53.

-

Structure activity relationship of the pyrimidine derivatives. - ResearchGate. Retrieved from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]